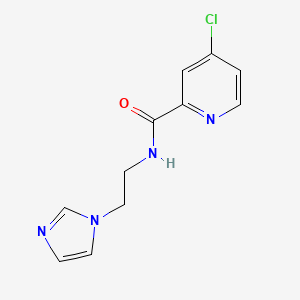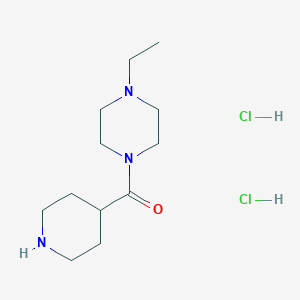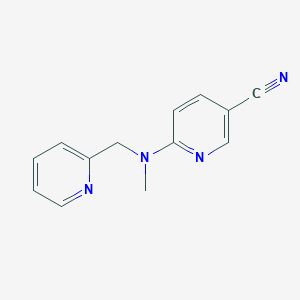![molecular formula C12H15BrMgO B14901741 3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)
3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(cis-2-pentenyloxy)methyl]bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent and ensure the reaction proceeds efficiently and safely.
化学反応の分析
Types of Reactions
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is typically used due to its ability to stabilize the Grignard reagent.
Reaction Conditions: Reactions are usually carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with organic halides.
科学的研究の応用
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
作用機序
The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen in the THF, stabilizing the reagent and enhancing its reactivity. The reaction proceeds through the formation of a carbon-magnesium bond, which then attacks the electrophilic center, leading to the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the pentenyloxy group.
3-[(trans-2-pentenyloxy)methyl]phenylmagnesium Bromide: Similar structure but with a trans configuration.
3-[(cis-2-butenyloxy)methyl]phenylmagnesium Bromide: Similar but with a different alkyl chain length.
Uniqueness
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. The cis-2-pentenyloxy group provides steric and electronic effects that influence the outcome of reactions, making it a valuable reagent in the synthesis of complex molecules.
特性
分子式 |
C12H15BrMgO |
|---|---|
分子量 |
279.46 g/mol |
IUPAC名 |
magnesium;[(Z)-pent-2-enoxy]methylbenzene;bromide |
InChI |
InChI=1S/C12H15O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3-5,7-9H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;; |
InChIキー |
VVUUDNUZZVARHV-NAMRTZQUSA-M |
異性体SMILES |
CC/C=C\COCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
正規SMILES |
CCC=CCOCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14901663.png)
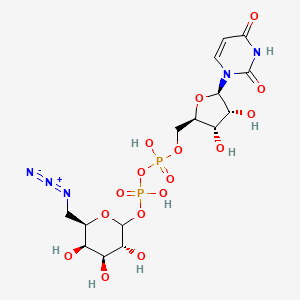
![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)

![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)

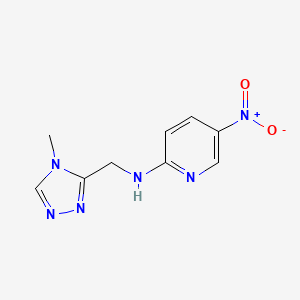
![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
